molecular formula C10H8O3 B13466682 3-Propargyloxy-4-hydroxybenzaldehyde CAS No. 914095-33-3

3-Propargyloxy-4-hydroxybenzaldehyde

Cat. No.: B13466682
CAS No.: 914095-33-3
M. Wt: 176.17 g/mol
InChI Key: NWWYPBGZZVOQIE-UHFFFAOYSA-N
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Description

3-Propargyloxy-4-hydroxybenzaldehyde is an organic compound with a unique structure that includes a propargyloxy group attached to a benzene ring substituted with a hydroxyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propargyloxy-4-hydroxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Propargyl BromideK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{Propargyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+Propargyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Propargyloxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminium hydride (LiAlH₄) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Propargyloxy-4-hydroxybenzoic acid.

    Reduction: 3-Propargyloxy-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Propargyloxy-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propargyloxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The propargyloxy group can undergo click chemistry reactions, forming triazoles that are useful in medicinal chemistry. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the propargyloxy group, making it less versatile in certain synthetic applications.

    3-Methoxy-4-hydroxybenzaldehyde:

    3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with an ethoxy group, leading to different chemical properties.

Uniqueness

3-Propargyloxy-4-hydroxybenzaldehyde is unique due to the presence of the propargyloxy group, which allows for additional synthetic transformations, particularly in the context of click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

CAS No.

914095-33-3

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-3-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H8O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h1,3-4,6-7,12H,5H2

InChI Key

NWWYPBGZZVOQIE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

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